molecular formula C19H21NO5 B5831492 methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate

methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate

Cat. No. B5831492
M. Wt: 343.4 g/mol
InChI Key: HNKAZURZHUEXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate, also known as DMPA, is a chemical compound used in scientific research for its potential therapeutic applications. DMPA is a derivative of the well-known drug, aspirin, and has shown promising results in various studies.

Mechanism of Action

Methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are known to promote inflammation and cancer growth. By inhibiting COX-2, methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and physiological effects:
methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate has been shown to have anti-inflammatory and anti-cancer effects in various studies. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders. methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate has a relatively low toxicity profile and has been well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate in lab experiments is its relatively straightforward synthesis method. Another advantage is its low toxicity profile and well-tolerated nature in animal studies. However, one limitation of using methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate research. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of interest is its potential use in treating other diseases such as cardiovascular disease and diabetes. Further studies are needed to fully understand the potential therapeutic applications of methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate.
Conclusion:
In conclusion, methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate is a chemical compound with potential therapeutic applications in various fields such as cancer research, neurology, and inflammation. Its mechanism of action involves the inhibition of COX-2, which can reduce inflammation and inhibit the growth of cancer cells. methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate has a relatively low toxicity profile and has been well-tolerated in animal studies. While there are some limitations to using methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate in lab experiments, its potential therapeutic applications make it a promising area of research for the future.

Synthesis Methods

Methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate can be synthesized by reacting 3,4-dimethylphenol with acetic anhydride to produce 3,4-dimethylphenyl acetate. This intermediate is then reacted with 4-aminophenol to produce the final product, methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate. The synthesis of methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate is relatively straightforward and can be achieved in a few steps.

Scientific Research Applications

Methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate has been studied for its potential therapeutic applications in various fields such as cancer research, neurology, and inflammation. In cancer research, methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate has shown promising results in inhibiting the growth of cancer cells. In neurology, methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate has been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. Inflammation is another area where methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate has shown potential therapeutic applications.

properties

IUPAC Name

methyl 2-[4-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-13-4-7-17(10-14(13)2)24-11-18(21)20-15-5-8-16(9-6-15)25-12-19(22)23-3/h4-10H,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKAZURZHUEXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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